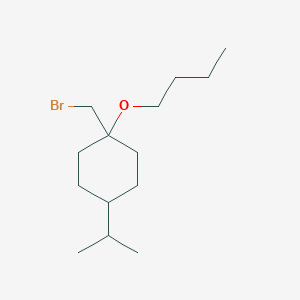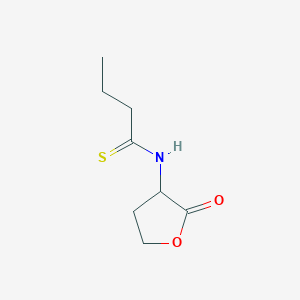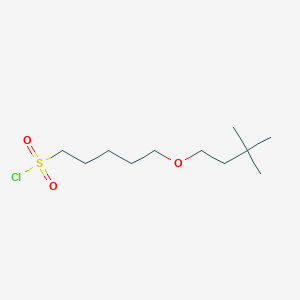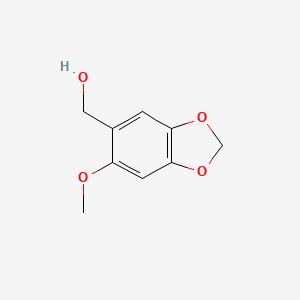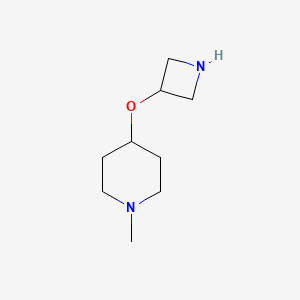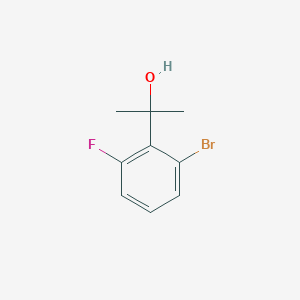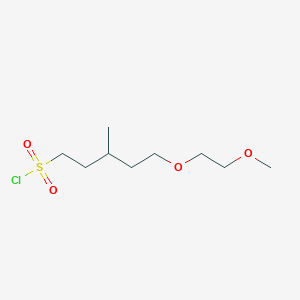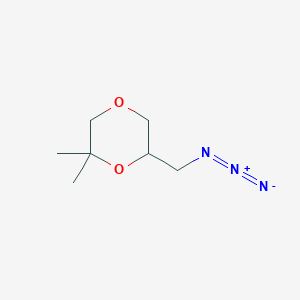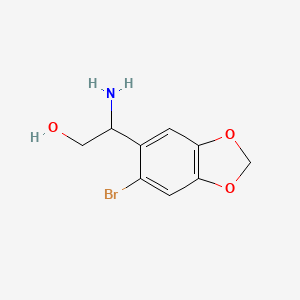![molecular formula C14H11ClO2 B13614451 1-(5-Chloro-4-hydroxy-[1,1'-biphenyl]-3-yl)ethan-1-one](/img/structure/B13614451.png)
1-(5-Chloro-4-hydroxy-[1,1'-biphenyl]-3-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-4-hydroxy-[1,1’-biphenyl]-3-yl)ethan-1-one is an organic compound with the molecular formula C14H11ClO2. This compound is characterized by the presence of a chloro group, a hydroxy group, and a biphenyl structure, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
1-(5-Chloro-4-hydroxy-[1,1’-biphenyl]-3-yl)ethan-1-one can be synthesized through several methods. One common method involves the reaction of 5-chloro-4-hydroxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
In industrial settings, the synthesis of 1-(5-Chloro-4-hydroxy-[1,1’-biphenyl]-3-yl)ethan-1-one may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity.
化学反応の分析
Types of Reactions
1-(5-Chloro-4-hydroxy-[1,1’-biphenyl]-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Formation of 1-(5-chloro-4-oxo-[1,1’-biphenyl]-3-yl)ethan-1-one
Reduction: Formation of 1-(5-chloro-4-hydroxy-[1,1’-biphenyl]-3-yl)ethanol
Substitution: Formation of various substituted biphenyl derivatives
科学的研究の応用
1-(5-Chloro-4-hydroxy-[1,1’-biphenyl]-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(5-Chloro-4-hydroxy-[1,1’-biphenyl]-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
1-(5-Chloro-4-hydroxy-[1,1’-biphenyl]-3-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(4-nitrophenyl)ethan-1-one: Contains a nitro group instead of a chloro group, leading to different reactivity and biological activity.
1-(3-chloro-4-hydroxy-5-nitrophenyl)ethanone: Contains both chloro and nitro groups, offering a unique combination of properties.
1-(4-methoxyphenyl)ethan-1-one: Contains a methoxy group, which influences its chemical and biological behavior.
特性
分子式 |
C14H11ClO2 |
|---|---|
分子量 |
246.69 g/mol |
IUPAC名 |
1-(3-chloro-2-hydroxy-5-phenylphenyl)ethanone |
InChI |
InChI=1S/C14H11ClO2/c1-9(16)12-7-11(8-13(15)14(12)17)10-5-3-2-4-6-10/h2-8,17H,1H3 |
InChIキー |
ULGLXVWBSHHCGU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C(=CC(=C1)C2=CC=CC=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate](/img/structure/B13614378.png)

